
(3R,4S)-4-Methoxypyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The (3R,4S) configuration indicates the specific stereochemistry of the compound, which can significantly influence its biological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol can be achieved through various methods. One common approach involves the use of lipase-mediated resolution protocols. For instance, a chemoenzymatic synthesis method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials .
Industrial Production Methods: Industrial production of this compound often involves multi-step enzyme catalysis. Enzymes such as aldolases are used for stereoselective carbon-carbon bond formation, which is a crucial step in the synthesis of this compound . The use of recombinant DNA technologies has also paved the way for improved catalysts and broader application scopes.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S)-4-Methoxypyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3R,4S)-4-Methoxypyrrolidin-3-ol has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a chiral ligand in asymmetric synthesis and catalysisIndustrially, it is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Methoxypyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to (3R,4S)-4-Methoxypyrrolidin-3-ol include other pyrrolidines such as (3R,4S)-4-Methyl-3-hexanol and (3S,4R)-4-Methyl-3-hexanol. These compounds share similar structural features and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of a methoxy group.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
(3R,4S)-4-methoxypyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
NLVZYRDCKUFONR-UHNVWZDZSA-N |
SMILES isomérico |
CO[C@H]1CNC[C@H]1O |
SMILES canónico |
COC1CNCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
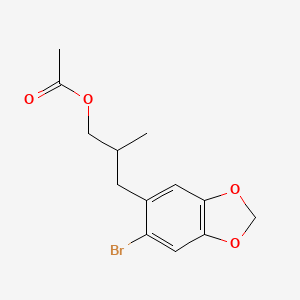
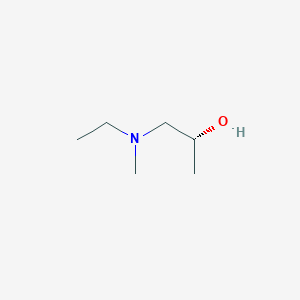
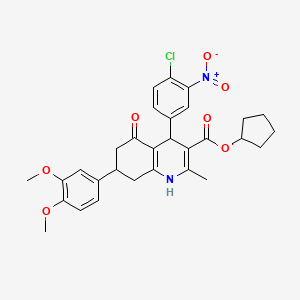


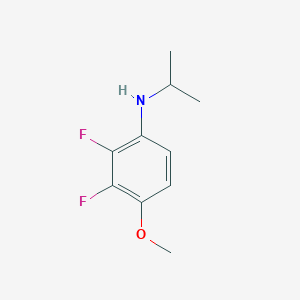
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
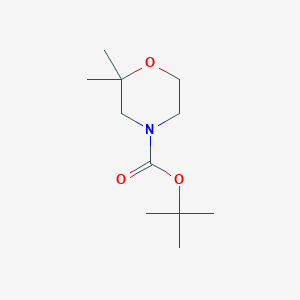
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
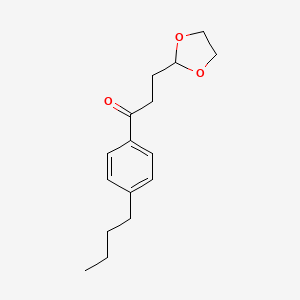
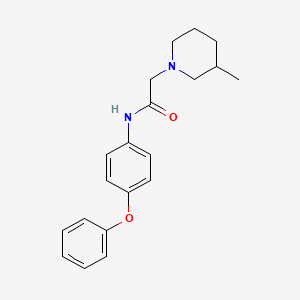
![trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)

